Benzo(a)pyren-3-ol, 7-methyl-
Description
Contextualizing Benzo(a)pyren-3-ol, 7-methyl- as a Polycyclic Aromatic Hydrocarbon Derivative
Polycyclic aromatic hydrocarbons (PAHs) are a group of organic compounds composed of two or more fused aromatic rings. researchgate.net They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. encyclopedia.pubfrontiersin.org Benzo[a]pyrene (B130552) is a prototypical five-ring PAH widely recognized as a pollutant and carcinogen. tandfonline.commdpi.com
PAH derivatives are formed when a hydrogen atom on the aromatic ring of a parent PAH is replaced by a functional group. researchgate.net These substitutions can significantly alter the compound's physical, chemical, and biological properties. ontosight.ai Benzo(a)pyren-3-ol, 7-methyl- is a derivative of benzo[a]pyrene characterized by two specific substitutions: a methyl group (-CH₃) at the 7-position and a hydroxyl group (-OH) at the 3-position. ontosight.ai
These derivatives fall into several major categories, including:
Alkylated PAHs (APAHs) : Containing one or more alkyl groups.
Oxygenated PAHs (OPAHs) : Containing oxygen in the form of hydroxyl, carbonyl (ketone/quinone), or ether functional groups. Benzo(a)pyren-3-ol, 7-methyl- belongs to this class due to its hydroxyl group.
Nitrated PAHs (NPAHs) : Containing one or more nitro groups (-NO₂). mdpi.com
Halogenated PAHs (XPAHs) : Containing halogen atoms like chlorine or bromine. nih.govacs.org
The addition of functional groups, such as in Benzo(a)pyren-3-ol, 7-methyl-, can affect a molecule's water solubility, volatility, and reactivity compared to the parent PAH. researchgate.net Hydroxylated derivatives (OH-PAHs), for instance, are generally more water-soluble than their parent compounds. researchgate.net This increased solubility can influence their environmental mobility and biological availability. researchgate.net While environmental levels of some PAH derivatives may be lower than their parent compounds, certain derivatives exhibit significant biological activity. nih.govacs.org
| Derivative Class | Functional Group | General Characteristics | Example |
|---|---|---|---|
| Alkylated PAHs (APAHs) | Alkyl (e.g., -CH₃) | Often found in petrogenic sources; toxicity can vary. | 7-Methylbenzo[a]pyrene (B1205412) |
| Oxygenated PAHs (OPAHs) | Hydroxyl (-OH), Carbonyl (=O) | Can be formed via metabolism or atmospheric reactions; often more water-soluble. researchgate.netmdpi.com | Benzo[a]pyren-3-ol |
| Nitrated PAHs (NPAHs) | Nitro (-NO₂) | Formed from atmospheric reactions with nitrogen oxides. researchgate.net | 6-Nitrobenzo[a]pyrene |
| Halogenated PAHs (XPAHs) | Halogen (e.g., -Cl, -Br) | Less common, can be formed through industrial processes. nih.gov | Chlorinated Pyrenes |
Historical Trajectory of Research on Benzo[a]pyrene Metabolites and Their Biological Relevance
Research into the biological effects of benzo[a]pyrene dates back centuries, with early observations linking soot exposure to cancer in chimney sweeps. wikipedia.org However, the understanding that BaP itself is a procarcinogen—requiring metabolic activation to exert its primary biological effects—is a more recent and critical development in toxicology and cancer research. frontiersin.orgwikipedia.org The metabolic process transforms the chemically stable and lipophilic BaP into highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules like DNA. tandfonline.comresearchgate.net
The primary pathway for BaP metabolic activation involves a series of enzymatic reactions, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.orgoup.com
Key Metabolic Steps:
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide across the 7,8-double bond of BaP, forming BaP-7,8-epoxide. oup.com
Hydration: The enzyme epoxide hydrolase (EH) hydrates the epoxide to form BaP-7,8-dihydrodiol (BaP-7,8-DHD). oup.com
Second Epoxidation: A subsequent epoxidation of BaP-7,8-DHD by CYP enzymes creates the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netencyclopedia.pub
BPDE is highly reactive and readily forms adducts with DNA, particularly with the N² position of guanine. tandfonline.com These bulky adducts can distort the DNA helix, leading to errors during DNA replication and initiating mutations that may ultimately lead to cancer. wikipedia.org
Alongside this primary activation pathway, metabolism also generates numerous other metabolites, including phenols (hydroxylated derivatives) and quinones. researchgate.net For instance, 1-OH-BaP, 3-OH-BaP, and 9-OH-BaP are known phenol (B47542) metabolites formed during detoxification. oup.com The metabolism of methylated PAHs like 7-methylbenzo[a]pyrene has also been studied, revealing the formation of various dihydrodiols and demonstrating that the position of the methyl group influences the metabolic profile.
| Enzyme Family | Specific Enzyme Example | Role in Benzo[a]pyrene Metabolism |
|---|---|---|
| Cytochrome P450 (Phase I) | CYP1A1, CYP1B1 | Catalyzes the initial and second epoxidation steps, critical for forming reactive intermediates. frontiersin.orgmdpi.com |
| Epoxide Hydrolase (Phase I) | mEH (microsomal EH) | Hydrates epoxides to form dihydrodiols (e.g., BaP-7,8-DHD). oup.com |
| Glutathione (B108866) S-Transferases (Phase II) | GSTs | Detoxification by conjugating glutathione to reactive metabolites. oup.com |
| UDP-Glucuronosyltransferases (Phase II) | UGTs | Detoxification by adding glucuronic acid to hydroxylated metabolites, increasing water solubility for excretion. oup.com |
| Aldo-Keto Reductases | AKRs | Can be involved in an alternative metabolic activation pathway leading to the formation of o-quinones. oup.com |
Identification of Knowledge Gaps and Formulating Future Research Trajectories for Benzo(a)pyren-3-ol, 7-methyl- Studies
Despite extensive research on PAHs, significant knowledge gaps persist, particularly concerning the vast array of their derivatives. nih.govacs.orgacs.org The specific compound Benzo(a)pyren-3-ol, 7-methyl- exemplifies a significant data gap, as there is a notable lack of dedicated studies on its formation, environmental occurrence, and biological activity.
Identified Knowledge Gaps:
Lack of Specific Data: There is a critical shortage of research focused specifically on Benzo(a)pyren-3-ol, 7-methyl-. Its metabolic origin, whether it is a detoxification product or an intermediate in a different activation pathway, is not well-established.
Analytical Challenges: The sheer number of possible PAH derivatives makes their comprehensive detection and quantification in environmental and biological samples a major analytical challenge. acs.org This hinders a full assessment of exposure and biological relevance. gulfresearchinitiative.org
Alternative Metabolic Pathways: While the diol-epoxide pathway of BaP is well-documented, other activation pathways exist, such as those forming radical cations or o-quinones. oup.comresearchgate.net The role and prevalence of these alternative pathways for substituted PAHs are less clear.
Future Research Trajectories:
Synthesis and Characterization: The first step for future studies would be the chemical synthesis and purification of analytical standards for Benzo(a)pyren-3-ol, 7-methyl-. This would enable its unambiguous identification and quantification.
Metabolic Profiling: In vitro studies using liver microsomes or cell cultures could be employed to determine if this compound is a metabolite of 7-methylbenzo[a]pyrene and to identify the specific enzymes responsible for its formation.
Biological Activity Screening: Once a standard is available, its biological activity could be assessed using a battery of in vitro assays. This would include tests for mutagenicity (e.g., Ames assay), DNA adduct formation, and activation of cellular signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway. tandfonline.com
Advanced Analytical Methods: The use of high-resolution mass spectrometry and other advanced analytical techniques could help screen for the presence of Benzo(a)pyren-3-ol, 7-methyl- and other less-studied derivatives in environmental samples and human tissues to better understand real-world exposures. acs.orggulfresearchinitiative.org
Closing these research gaps is essential for a more complete understanding of the environmental and biological impact of PAHs, moving beyond the parent compounds to their myriad derivatives. acs.orgospar.org
In-Depth Analysis of Benzo(a)pyren-3-ol, 7-methyl- Is Not Possible Due to Lack of Specific Research Data
A comprehensive and scientifically detailed article focusing exclusively on the biological interactions and mechanistic pathways of the chemical compound Benzo(a)pyren-3-ol, 7-methyl- cannot be generated as requested. Extensive searches of publicly available scientific literature, including chemical databases and toxicological research, have revealed a significant lack of specific studies on this particular molecule.
Benzo(a)pyren-3-ol, 7-methyl- (CAS No. 79418-83-0) is recognized as a phenolic metabolite of 7-methylbenzo(a)pyrene (7-MeBP). chemsrc.comnbinno.com Research has been conducted on the parent compound, 7-MeBP, which is known to be carcinogenic in some experimental models and undergoes metabolic processing. nih.govaacrjournals.org Studies on 7-MeBP show that it is metabolized into various products, including dihydrodiols, and binds to cellular DNA, although to a lesser extent than its well-studied relative, benzo(a)pyrene (B[a]P). nih.govaacrjournals.org
However, the specific data required to populate the detailed outline provided in the user request—covering intracellular localization, dynamic distribution, interactions with DNA, proteins, and lipids, as well as specific genotoxic mechanisms like DNA adduct formation, repair pathways, strand breaks, and chromosomal aberrations—are not available for Benzo(a)pyren-3-ol, 7-methyl-. The existing body of research focuses overwhelmingly on benzo(a)pyrene and its primary carcinogenic metabolites, such as benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).
Without dedicated studies on Benzo(a)pyren-3-ol, 7-methyl-, any attempt to create the requested article would involve speculation or improper extrapolation from data on parent or related compounds. This would violate the core requirement for a scientifically accurate report focused solely on the specified chemical. Therefore, the creation of a thorough and informative article strictly adhering to the provided outline is not feasible at this time.
Structure
2D Structure
3D Structure
Properties
CAS No. |
79418-83-0 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
7-methylbenzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O/c1-12-3-2-4-15-16-8-5-13-7-10-19(22)17-9-6-14(11-18(12)15)21(16)20(13)17/h2-11,22H,1H3 |
InChI Key |
SICNFFZLNVZEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=CC=C1)C=C5)O |
Origin of Product |
United States |
Biological Interactions and Mechanistic Pathways of Benzo a Pyren 3 Ol, 7 Methyl
Elucidation of Molecular Mechanisms of Action Ascribed to Benzo(a)pyren-3-ol, 7-methyl-
Epigenetic Modifications Influenced by Benzo(a)pyren-3-ol, 7-methyl-
While direct studies on the epigenetic effects of Benzo(a)pyren-3-ol, 7-methyl- are not extensively documented, the influence of its parent compound, benzo(a)pyrene (BaP), on epigenetic landscapes is well-established, providing a framework for its potential activities. Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are significant mechanisms in the biological activity of PAHs. nih.govresearchgate.net
Alterations in DNA Methylation Patterns
Exposure to BaP, the parent compound of the benzo(a)pyrene class, is known to induce changes in DNA methylation, a crucial epigenetic marker. nih.govresearchgate.netcellmolbiol.org These alterations can manifest as either hypermethylation, leading to the silencing of tumor suppressor genes, or genome-wide hypomethylation, which can result in genomic instability and the activation of proto-oncogenes. nih.gov
Table 1: Effects of Benzo(a)pyrene (Parent Compound) on DNA Methyltransferase (DNMT) Expression and DNA Methylation This table summarizes findings related to the parent compound, Benzo(a)pyrene, as direct data for Benzo(a)pyren-3-ol, 7-methyl- is limited.
| Cell Line/Organism | BaP Effect on DNMTs | Consequence on DNA Methylation |
| Mouse Embryonic Fibroblasts | Down-regulation of DNMT3a; Up-regulation of DNMT1 | Increased DNA methylation levels |
| Human Esophageal Cancer Cells (metabolite BPDE) | Induction of DNMT3a binding to promoters; Reduction of DNMT3b expression | Aberrant methylation of retinoic acid receptor-β2 (RAR-β2) |
| Rainbow Salmon Liver | Inhibition of DNA methyltransferase activity; Decreased DNMT3a expression | Global reduction in DNA methylation |
| Human Hepatic L02 Cells | Induction of DNMT1, DNMT3a, and DNMT3b expression | Hypermethylation of GSTP promoter region |
Changes in Histone Modification Landscapes
Histone modifications represent another layer of epigenetic control that can be influenced by environmental compounds. BaP is known to cause epigenetic changes, including histone acetylation. nih.gov Histone acetylation is a process that generally leads to a more open chromatin structure, allowing for gene transcription. Alterations in the balance of histone acetylation and deacetylation can lead to aberrant gene expression. While specific research detailing the impact of Benzo(a)pyren-3-ol, 7-methyl- on histone modification landscapes is scarce, its formation as a metabolite of 7-MBP suggests it could be a factor in the histone-related changes observed after exposure to the parent PAH.
Receptor-Mediated Activities Involving Benzo(a)pyren-3-ol, 7-methyl-
The biological effects of many PAHs are mediated through their interaction with cellular receptors. The Aryl Hydrocarbon Receptor (AhR) is a primary target for this class of compounds.
Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. nih.govmedchemexpress.commedicinacomplementar.com.br Upon binding to a ligand like BaP, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes, including various cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.govmedchemexpress.com This induction of metabolic enzymes is a key step in the bioactivation of PAHs to more reactive metabolites. nih.govvub.be
Studies have demonstrated that 7-methylbenzo[a]pyrene (B1205412) (7-MBP) is a potent activator of the AhR. vub.be As a metabolite of 7-MBP, Benzo(a)pyren-3-ol, 7-methyl-, is part of the metabolic cascade initiated by AhR activation. wur.nl The metabolic process itself is a consequence of AhR activation by the parent compound. While direct binding studies on Benzo(a)pyren-3-ol, 7-methyl- are limited, its presence as a phenolic metabolite suggests it is an integral part of the AhR-mediated metabolic pathway of 7-MBP. wur.nl
Table 2: Metabolic Profile of 7-methyl-B[a]P in Rat Liver Microsomes (RLM) This table shows the formation of various metabolites from 7-methyl-B[a]P, including 3-hydroxy-7-methyl-B[a]P, highlighting the metabolic pathway.
| Metabolite | Formation Rate (pmol/min/mg protein) |
| 3-hydroxy-7-methyl-B[a]P | 32.3 ± 10.4 |
| 7-hydroxymethyl-B[a]P | 25.1 ± 1.8 |
| 7-methyl-B[a]P-1,6-dione | 1.8 ± 0.1 |
| 7-methyl-B[a]P-3,6-dione | 1.5 ± 0.1 |
| 7-methyl-B[a]P-6,12-dione | 0.4 ± 0.0 |
| 7-methyl-B[a]P-4,5-dihydrodiol | 1.0 ± 0.1 |
| 7-methyl-B[a]P-9,10-dihydrodiol | 1.8 ± 0.2 |
| 7-methyl-B[a]P-7,8-dihydrodiol | 0.2 ± 0.0 |
Data adapted from a 2022 study on the in vitro metabolism of methylated benzo[a]pyrene (B130552) analogues. wur.nl
Investigation of Other Nuclear Receptor Interactions
Beyond the AhR, PAHs and their metabolites may interact with other nuclear receptors. For example, research has shown that BaP can affect the vitamin D receptor (VDR) signaling pathway, enhancing the catabolism of vitamin D3. nih.gov This interaction is also mediated through AhR activation, demonstrating a crosstalk between these signaling pathways. nih.govresearchgate.net There is currently a lack of specific research investigating the direct interactions of Benzo(a)pyren-3-ol, 7-methyl- with other nuclear receptors such as the retinoic acid receptor (RAR) or the peroxisome proliferator-activated receptor (PPAR).
Perturbations of Signal Transduction Cascades by Benzo(a)pyren-3-ol, 7-methyl-
The cellular response to PAH exposure involves the perturbation of various signal transduction cascades that regulate cell proliferation, survival, and death. Studies on the parent compound, BaP, have provided insights into these disruptions.
For example, BaP has been shown to activate mitogen-activated protein (MAP) kinases, including the extracellular signal-related kinase (ERK) and p38 kinase, in human colon carcinoma cells. nih.gov The activation of these pathways can influence cell growth and the activity of detoxification enzymes. nih.gov
Furthermore, BaP exposure has been linked to the induction of autophagy, a cellular self-degradation process, which is often associated with endoplasmic reticulum (ER) stress. nih.gov This can involve the activation of signaling pathways such as the PERK and IRE1 pathways. nih.gov The PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, has also been identified as a target of BaP and its metabolites. nih.govfrontiersin.org
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
There is currently no direct scientific evidence available from the conducted research that specifically elucidates the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways by Benzo(a)pyren-3-ol, 7-methyl-. While PAHs and their metabolites are known to influence cellular signaling, the precise effects of this particular compound on key MAPK components such as ERK, JNK, and p38 have not been documented in the available literature.
Involvement with Nuclear Factor Kappa B (NF-κB) Signaling
Similarly, information regarding the specific involvement of Benzo(a)pyren-3-ol, 7-methyl- with the Nuclear Factor Kappa B (NF-κB) signaling pathway is not present in the accessible research. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its interaction with various xenobiotics is an area of active investigation. However, dedicated studies on the interaction between Benzo(a)pyren-3-ol, 7-methyl- and the NF-κB cascade have not been identified.
Induction of Apoptotic and Necrotic Cell Death Pathways
The capacity of Benzo(a)pyren-3-ol, 7-methyl- to induce apoptotic or necrotic cell death has not been specifically detailed in the available scientific reports. While the carcinogenic effects of the parent compound, 7-methylbenzo(a)pyrene, are linked to DNA damage which can trigger apoptosis, the direct role and mechanisms of its 3-hydroxy metabolite in initiating these cell death pathways have not been characterized. Research into whether this compound activates caspases, alters mitochondrial membrane potential, or induces other hallmarks of apoptosis or necrosis is not currently available.
Metabolic Fates and Biotransformation Processes of Benzo a Pyren 3 Ol, 7 Methyl
Phase I Metabolism of Benzo(a)pyren-3-ol, 7-methyl-
Phase I metabolism introduces or exposes functional groups on a xenobiotic. As Benzo(a)pyren-3-ol, 7-methyl- already possesses a hydroxyl group, further Phase I reactions primarily involve additional oxidation.
Role of Cytochrome P450 (CYP) Enzymes in Hydroxylation and Oxidation
Cytochrome P450 (CYP) enzymes are the principal catalysts in the Phase I metabolism of PAHs. nih.gov The initial formation of phenolic metabolites, like Benzo(a)pyren-3-ol, 7-methyl-, from the parent compound 7-MeBP is catalyzed by CYP enzymes, particularly isoforms like CYP1A1 and CYP1B1. oup.comuzh.ch These same enzymes can mediate further oxidation of the phenolic metabolite.
Once formed, Benzo(a)pyren-3-ol, 7-methyl- can serve as a substrate for a second round of oxidation by CYP enzymes. This can lead to the formation of dihydroxy-metabolites or, more commonly, oxidation of the phenol (B47542) to a quinone. epa.gov For instance, the oxidation of 3-hydroxybenzo(a)pyrene can yield benzo(a)pyrene-3,6-quinone. It is therefore highly probable that Benzo(a)pyren-3-ol, 7-methyl- is metabolized to 7-methyl-benzo(a)pyrene-3,6-dione. evitachem.com The formation of such quinones is a critical step, as these molecules are often electrophilic and can be redox-active, potentially leading to different biological consequences compared to the parent phenol.
Contribution of Epoxide Hydrolase Activities
Studies on the metabolism of 7-MeBP have shown that, despite the methyl group at the 7-position, the molecule can undergo oxidation at the 7,8-position to form an epoxide, which is then hydrolyzed by mEH to yield trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.govaacrjournals.org This "diol-epoxide" pathway is a major route of metabolic activation for many PAHs. wur.nl Therefore, the contribution of epoxide hydrolase is essential and upstream in the metabolic cascade that produces a variety of 7-MeBP metabolites, including dihydrodiols and the phenolic derivative Benzo(a)pyren-3-ol, 7-methyl-. However, once the phenol is formed, mEH is not involved in its subsequent biotransformation.
Phase II Metabolism of Benzo(a)pyren-3-ol, 7-methyl-
Phase II metabolism represents the most significant and definitive metabolic fate for phenolic PAHs like Benzo(a)pyren-3-ol, 7-methyl-. These reactions involve conjugation with endogenous hydrophilic molecules, which drastically increases their water solubility and promotes their elimination from the body. epa.govnih.gov
Glucuronidation Pathways
Glucuronidation is a major Phase II detoxification pathway for phenolic metabolites of PAHs. osti.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the substrate.
Studies with the analogous compound, 3-hydroxybenzo(a)pyrene, have demonstrated that it is readily conjugated to form 3-OH-BP-glucuronide, which is a major water-soluble metabolite. aacrjournals.org More directly, recent research on the metabolism of 8-methyl-benzo[a]pyrene showed that its major phenolic metabolite, 3-hydroxy-8-methyl-BaP, undergoes efficient glucuronidation in rat liver S9 fractions. springermedizin.de It is highly likely that Benzo(a)pyren-3-ol, 7-methyl- follows the same pathway, forming a glucuronide conjugate at the 3-hydroxy position. This conjugation significantly detoxifies the compound by masking the reactive hydroxyl group and facilitating its excretion.
Table 1: Michaelis-Menten Kinetic Parameters for the Glucuronidation and Sulfation of 3-hydroxy-8-methyl-benzo[a]pyrene in Rat Liver S9 Fractions Data inferred from the structurally similar compound 3-hydroxy-8-methyl-benzo[a]pyrene as a proxy for Benzo(a)pyren-3-ol, 7-methyl-. springermedizin.de
| Conjugation Pathway | Vmax (nmol/min/mg protein) | Km (µM) |
| Glucuronidation | 0.81 ± 0.05 | 40.5 ± 7.0 |
| Sulfation | 0.07 ± 0.01 | 1.8 ± 0.6 |
| Values are presented as mean ± standard error. |
Sulfation Conjugation Mechanisms
Sulfation is another critical Phase II conjugation pathway for phenolic compounds, catalyzed by a family of enzymes known as sulfotransferases (SULTs). preprints.org These enzymes transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.
Phenolic metabolites of PAHs are known substrates for SULTs. epa.gov Research on the analogous metabolite 3-hydroxy-8-methyl-BaP has quantified its conversion to a sulfate (B86663) conjugate, demonstrating that this is a viable, albeit kinetically slower, pathway compared to glucuronidation in rat liver fractions (see Table 1). springermedizin.de While sulfation generally serves as a detoxification route, the resulting sulfate esters of some PAH metabolites, particularly those with a hydroxymethyl group, can be unstable and form reactive electrophiles. wur.nl For Benzo(a)pyren-3-ol, 7-methyl-, sulfation at the 3-hydroxy position would produce a highly water-soluble sulfate conjugate, marking it for excretion.
In Vitro Research Methodologies and Empirical Findings Pertaining to Benzo a Pyren 3 Ol, 7 Methyl
Assessment of Cellular and Molecular Responses In Vitro
Metabolomic Investigations to Unravel Metabolic Perturbations
Metabolomic profiling represents a powerful approach to elucidate the biochemical disturbances within a biological system following exposure to a xenobiotic compound. In the context of "Benzo(a)pyren-3-ol, 7-methyl-," while direct metabolomic studies on this specific metabolite are not extensively documented, research on its parent compound, 7-methylbenzo(a)pyrene (7-MeBP), and the prototype polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene (B130552) (BaP), provides a framework for understanding its potential metabolic impact. nih.gov
In vitro studies utilizing cell lines such as human epidermal keratinocytes (NHEKs) or liver models like HepaRG cells are standard for investigating the metabolic consequences of PAH exposure. nih.govresearchgate.net These investigations typically employ non-targeted metabolome analysis using advanced analytical techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-QTOF) mass spectrometry. researchgate.net Such methods allow for the comprehensive measurement of endogenous small molecules, providing a snapshot of the cellular metabolic state.
Exposure of in vitro models to parent compounds like BaP has been shown to induce widespread metabolic reprogramming. Key affected pathways often include purine (B94841) and pyrimidine (B1678525) nucleotide metabolism, xenobiotic metabolism via the aryl hydrocarbon receptor (AHR) pathway, methylation processes, and RNA modification. researchgate.netnih.gov The metabolism of 7-MeBP has been studied in microsomal preparations and 10T1/2 cells, revealing the formation of various metabolites, including trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov This indicates that despite the methyl group at the 7-position, the compound can undergo metabolic activation similar to BaP itself. nih.gov
The perturbations in metabolic pathways following exposure to PAHs can be significant. For instance, studies on BaP show alterations in the levels of key metabolites, which can be indicative of cellular stress, DNA damage, and shifts in energy metabolism. These changes are often dose- and time-dependent. rsc.org
Table 1: Representative Metabolic Perturbations in Human Cell Lines Exposed to Benzo[a]pyrene
| Metabolic Pathway | Observed Change | Potential Implication | Reference |
|---|---|---|---|
| Purine Metabolism | Decrease in guanosine (B1672433) and adenosine (B11128) levels | Impaired DNA/RNA synthesis, cellular energy deficit | researchgate.net |
| Pyrimidine Metabolism | Alterations in uridine (B1682114) and cytidine (B196190) derivatives | Disruption of nucleic acid synthesis and repair | researchgate.net |
| Glutathione (B108866) Metabolism | Depletion of reduced glutathione (GSH) | Increased oxidative stress, reduced detoxification capacity | researchgate.net |
| Glycerophospholipid Metabolism | Changes in lysophosphatidylcholines | Cell membrane damage, altered signaling | nih.gov |
| Xenobiotic Metabolism | Increase in glucuronide and sulfate (B86663) conjugates | Active detoxification and elimination processes | iarc.fr |
This table is illustrative of findings for the parent compound Benzo[a]pyrene and is intended to represent the types of data generated in metabolomic studies.
Mechanistic Dissection Using Advanced Gene Editing (e.g., CRISPR/Cas9) and Gene Silencing Techniques
Advanced gene editing technologies, particularly the CRISPR/Cas9 system, and gene silencing techniques offer powerful tools for dissecting the specific molecular mechanisms of action of compounds like "Benzo(a)pyren-3-ol, 7-methyl-." While specific applications of these techniques to this particular metabolite are not yet detailed in the literature, their use in the broader context of PAH toxicology demonstrates their immense potential. nih.gov
The CRISPR/Cas9 system allows for the precise editing of the genome, enabling researchers to create knockout or knock-in mutations in specific genes. nih.gov This is invaluable for identifying the genes responsible for the metabolic activation of parent compounds like 7-MeBP and for mediating the downstream toxic effects of its metabolites. For example, by knocking out specific cytochrome P450 (CYP) enzymes, such as CYP1A1 or CYP1B1, researchers could determine their exact role in the formation of "Benzo(a)pyren-3-ol, 7-methyl-" and other metabolites. nih.govnih.gov Similarly, knocking out the Aryl Hydrocarbon Receptor (AHR), a key transcription factor that regulates the expression of many CYP enzymes, would elucidate its role in the compound's mechanism of action. nih.gov
Gene silencing techniques, such as RNA interference (RNAi) or the study of epigenetic silencing through DNA methylation, provide complementary mechanistic insights. The carcinogenicity of BaP, for instance, is linked to its ability to alter DNA methylation patterns. nih.govresearchgate.net BaP exposure can lead to the hypermethylation and subsequent silencing of tumor suppressor genes, while causing hypomethylation and activation of proto-oncogenes. nih.gov Investigating whether "Benzo(a)pyren-3-ol, 7-methyl-" induces similar epigenetic modifications would be a critical step in understanding its biological activity.
Table 2: Potential Applications of Gene Editing and Silencing to Study Benzo(a)pyren-3-ol, 7-methyl-
| Gene Target | Technique | Scientific Question | Reference |
|---|---|---|---|
| AHR (Aryl Hydrocarbon Receptor) | CRISPR/Cas9 Knockout | Is the AHR pathway necessary for the metabolic activation of the parent compound and the subsequent toxicity of the metabolite? | nih.gov |
| CYP1A1, CYP1B1 | CRISPR/Cas9 Knockout | Which specific P450 enzymes are responsible for the formation of Benzo(a)pyren-3-ol, 7-methyl-? | nih.gov |
| EPHX1 (Epoxide Hydrolase) | CRISPR/Cas9 Knockout | What is the role of epoxide hydrolase in the metabolic pathway of the parent compound? | nih.gov |
| TP53 (Tumor Suppressor Gene) | Gene Sequencing in CRISPR-edited cells | Does the compound or its parent lead to specific mutation signatures in key cancer-related genes? | nih.gov |
| DNMT1, DNMT3a/b (DNA Methyltransferases) | Gene Silencing (RNAi) | Does inhibiting DNA methyltransferases alter the epigenetic effects (e.g., gene promoter methylation) induced by the compound? | researchgate.net |
By employing these advanced molecular tools, researchers can move beyond correlational observations to establish causal links between specific genes, pathways, and the biological effects of "Benzo(a)pyren-3-ol, 7-methyl-."
In Vivo Research Methodologies and Empirical Findings Pertaining to Benzo a Pyren 3 Ol, 7 Methyl
Establishment and Utilization of Animal Models in Benzo(a)pyren-3-ol, 7-methyl- Research
Animal models have been instrumental in elucidating the metabolic pathways and biological consequences of exposure to 7-methylbenzo(a)pyrene, the precursor to Benzo(a)pyren-3-ol, 7-methyl-.
Rodent models, particularly mice and rats, are the most extensively used systems for studying the in vivo effects of 7-MBaP. These models allow for detailed examination of systemic toxicity and organ-specific responses. Studies utilizing rat liver microsomes have been pivotal in identifying the metabolic products of 7-MBaP. nih.govnih.govnih.gov Research has shown that 3-hydroxy-7-methylbenzo[a]pyrene, another name for Benzo(a)pyren-3-ol, 7-methyl-, is a predominant metabolite of 7-MBaP in these in vitro systems using rat liver preparations. nih.gov
In vivo studies with mice have demonstrated the carcinogenic potential of the parent compound, 7-MBaP, in various tumor models. nih.gov Furthermore, research on the related compound, benzo(a)pyrene (BaP), has involved dermal application and oral administration in mice to assess tumor responses in tissues such as the skin, lung, forestomach, and liver. nih.goviarc.fr These studies provide a framework for investigating the tissue-specific carcinogenicity of methylated PAHs like 7-MBaP.
Table 1: Key Rodent Studies on 7-methylbenzo(a)pyrene and its Metabolism
| Animal Model | Key Findings Related to 7-MBaP and its Metabolites | Reference(s) |
| Rats (Sprague-Dawley) | Liver microsomes were used to study the stereoselective metabolism of 7-MBaP, identifying various dihydrodiol metabolites. | nih.gov |
| Rats | Incubation of 7-MBaP with liver microsomes identified 3-hydroxy-7-methylbenzo[a]pyrene as the predominant metabolite. | nih.gov |
| Mice | 7-MBaP has been reported to be carcinogenic in some tumor models. | nih.gov |
| Mice | Studies on the parent compound BaP show it induces tumors in various organs following oral or dermal administration. | nih.goviarc.fr |
Aquatic models, such as the zebrafish (Danio rerio), are increasingly used to study the developmental toxicity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. While direct studies on Benzo(a)pyren-3-ol, 7-methyl- are limited, research on related methylated PAHs in zebrafish has revealed significant developmental effects. springermedizin.de For instance, studies on 8-methyl-benzo[a]pyrene have shown it to be a potent developmental toxicant in zebrafish embryos. springermedizin.de Long-term exposure to the parent compound BaP in another aquatic model, the marine medaka, has been shown to cause embryonic toxicity and affect sexual differentiation across multiple generations. mdpi.com These findings highlight the potential for aquatic ecosystem disruption by PAH metabolites.
Genetically modified animal models, including knockout and knock-in mice, offer powerful tools to investigate the specific molecular pathways involved in the toxicity of compounds like 7-MBaP. For example, studies on the parent compound BaP have utilized Apolipoprotein E (ApoE)-knockout mice to investigate its role in exacerbating atherosclerosis. nih.gov These models demonstrated that chronic exposure to BaP leads to larger and phenotypically different atherosclerotic plaques. nih.gov Such models could be invaluable in determining the specific role of metabolites like Benzo(a)pyren-3-ol, 7-methyl- in cardiovascular and other diseases.
Development and Validation of Biomarkers for Benzo(a)pyren-3-ol, 7-methyl- Exposure and Effects In Vivo
The identification of reliable biomarkers is essential for assessing exposure to 7-MBaP and its biological effects. For PAHs in general, the most common biomarkers are DNA adducts and urinary metabolites. nih.gov The detection of specific metabolites of 7-MBaP, such as Benzo(a)pyren-3-ol, 7-methyl-, in biological samples can serve as a direct biomarker of exposure. nih.gov
Metabolic studies have successfully used techniques like high-performance liquid chromatography (HPLC) to separate and identify various metabolites of 7-MBaP from in vitro incubations with rat liver microsomes. nih.gov These identified metabolites, including Benzo(a)pyren-3-ol, 7-methyl-, are key candidates for biomarker development in in vivo systems. nih.gov For the parent compound BaP, DNA adducts, such as the anti-benzo[a]pyrene-7,8-diol-9,10-oxide-DNA adduct, are well-established biomarkers of genotoxic effect and have been measured in tissues of exposed animals. nih.govnih.gov
Analysis of Tissue-Specific Biological Responses to Benzo(a)pyren-3-ol, 7-methyl- Exposure
Understanding the tissue-specific responses to 7-MBaP and its metabolites is critical for predicting target organ toxicity. In vivo studies with the parent compound BaP have shown a differential distribution of DNA adducts in various tissues, with high levels found in the aorta and lung, and lower levels in the liver of mice. nih.gov The metabolism of 7-MBaP has been extensively studied in liver microsomal preparations, indicating the liver as a primary site of metabolic activation. nih.govnih.govnih.gov The formation of Benzo(a)pyren-3-ol, 7-methyl- as a major metabolite in the liver suggests this organ is a key target for the biological activity of the parent compound. nih.gov
Table 2: Identified Metabolites of 7-methylbenzo(a)pyrene in Rat Liver Microsomes
| Metabolite | Reference(s) |
| 3-hydroxy-7-methylbenzo[a]pyrene (Benzo(a)pyren-3-ol, 7-methyl-) | nih.gov |
| 7-MBaP 4,5-trans-dihydrodiol | nih.gov |
| 7-MBaP 7,8-trans-dihydrodiol | nih.gov |
| 7-MBaP 9,10-trans-dihydrodiol | nih.gov |
| 7-hydroxymethyl-BaP | nih.gov |
| 9-hydroxy-7-MBaP | nih.gov |
| 7-MBaP 1,6- and 3,6-quinones | nih.gov |
Implications from Long-Term Exposure Studies in Animal Models
Long-term exposure studies are crucial for assessing the chronic health risks, including carcinogenicity, associated with chemical exposure. While specific long-term studies on Benzo(a)pyren-3-ol, 7-methyl- are not available, research on its parent compound, 7-MBaP, has indicated its carcinogenicity in some tumor models. nih.gov
Extensive long-term studies on BaP provide valuable insights into the potential effects of related compounds. Chronic oral exposure to BaP in mice has been shown to increase tumor incidence in lymphoid and hematopoietic tissues, as well as in organs like the lung, forestomach, and liver. nih.gov In ApoE-knockout mice, long-term BaP exposure was found to promote the development of larger and more complex atherosclerotic plaques. nih.gov In aquatic species, long-term exposure to BaP has demonstrated multigenerational effects on reproduction and development. mdpi.com These findings underscore the potential for significant adverse health outcomes following prolonged exposure to 7-MBaP and its metabolites.
Advanced Analytical and Detection Methodologies for Benzo a Pyren 3 Ol, 7 Methyl
Chromatographic Techniques for Separation and Accurate Quantification
Chromatographic techniques are fundamental for isolating Benzo(a)pyren-3-ol, 7-methyl- from complex matrices, such as environmental samples or in vitro metabolism mixtures, and for its accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample's nature, the required sensitivity, and the available detection methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of PAH metabolites, offering versatility through both normal-phase and reversed-phase applications. For Benzo(a)pyren-3-ol, 7-methyl-, both modes have been utilized to achieve separation from its parent compound and other metabolites.
Reversed-Phase HPLC (RP-HPLC) is the most common approach for the separation of hydroxylated PAHs. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. A gradient elution is generally employed, starting with a higher proportion of a polar solvent (like water) and gradually increasing the concentration of a less polar organic solvent (such as acetonitrile (B52724) or methanol). This allows for the elution of a wide range of metabolites with varying polarities.
Normal-Phase HPLC (NP-HPLC) can also be employed, particularly for the separation of isomers. In this mode, a polar stationary phase is used with a nonpolar mobile phase. This technique can offer different selectivity compared to RP-HPLC and can be advantageous for resolving structurally similar compounds.
Research on the metabolism of 7-methylbenzo[a]pyrene (B1205412) has successfully utilized both reversed-phase and normal-phase HPLC to isolate and identify its metabolites, including the predominant 3-hydroxy-7-methylbenzo[a]pyrene. While specific operational parameters for this exact compound are not extensively published, typical conditions for similar hydroxylated PAHs can be extrapolated.
Table 1: Illustrative HPLC Parameters for the Analysis of Benzo(a)pyren-3-ol, 7-methyl- (Note: These are representative conditions based on the analysis of similar hydroxylated PAHs and may require optimization for specific applications.)
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18 (Octadecylsilane) | Silica or Cyano-propyl |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Isocratic or gradient of Hexane and Isopropanol |
| Flow Rate | 0.5 - 1.5 mL/min | 1.0 - 2.0 mL/min |
| Detector | UV-Vis (e.g., 254 nm), Fluorescence | UV-Vis, Fluorescence |
Gas Chromatography (GC)
Gas Chromatography is a high-resolution separation technique well-suited for volatile and semi-volatile compounds. For the analysis of hydroxylated PAHs like Benzo(a)pyren-3-ol, 7-methyl-, a derivatization step is typically required to increase their volatility and thermal stability. Trimethylsilylation is a common derivatization technique for this purpose.
The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The use of specialized capillary columns with stationary phases designed for PAH analysis is crucial for resolving complex mixtures of isomers. Temperature programming, where the column temperature is gradually increased during the analysis, is essential for eluting compounds with a wide range of boiling points.
Table 2: Typical GC Parameters for the Analysis of Derivatized Benzo(a)pyren-3-ol, 7-methyl- (Note: These parameters are illustrative and require optimization based on the specific derivatization agent and GC-MS system.)
| Parameter | Typical Setting |
| Derivatization | Trimethylsilylation (e.g., with BSTFA) |
| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 280 - 300 °C |
| Oven Program | Initial temp. ~100°C, ramp to ~300-320°C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometry (MS) |
Mass Spectrometry Approaches for Definitive Identification and Precise Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of Benzo(a)pyren-3-ol, 7-methyl-. When coupled with a chromatographic separation technique, it provides a high degree of sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of derivatized hydroxylated PAHs. Following separation by GC, the analytes are ionized, typically by electron ionization (EI), which generates a characteristic pattern of fragment ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions of interest are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced.
LC-MS/MS has become the method of choice for the analysis of many PAH metabolites in biological and environmental matrices, as it often does not require derivatization. In LC-MS/MS, the analyte is first ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The resulting molecular ion (or a prominent adduct ion) is then selected in the first mass analyzer and fragmented in a collision cell. The second mass analyzer then separates the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for very low detection limits, even in complex matrices.
For Benzo(a)pyren-3-ol, 7-methyl-, the expected molecular ion would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group and potentially cleavage of the methyl group or fragmentation of the aromatic ring system.
Table 3: Illustrative Mass Spectrometry Parameters for Benzo(a)pyren-3-ol, 7-methyl- (Note: Specific mass transitions for LC-MS/MS would need to be determined through infusion of a standard of the compound.)
| Parameter | GC-MS (for TMS derivative) | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | APCI or ESI (Positive or Negative) |
| Precursor Ion (m/z) | Molecular ion of the TMS derivative | [M+H]+ or [M-H]- of the native compound |
| Key Fragment Ions | To be determined from the mass spectrum | To be determined via tandem MS |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | Multiple Reaction Monitoring (MRM) |
High-Resolution Mass Spectrometry (HRMS) for Detailed Structural Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is particularly valuable for confirming the identity of metabolites like Benzo(a)pyren-3-ol, 7-methyl-, where the presence of oxygen and the specific number of carbons and hydrogens can be confirmed with a high degree of confidence. When coupled with GC or LC, HRMS offers an unparalleled level of specificity for the identification of trace-level contaminants in complex samples.
Spectroscopic Methods for Structural Elucidation and Detection in Research Matrices
Spectroscopic methods are vital for the structural elucidation of PAH metabolites and can also be used for their detection and quantification, particularly in research settings.
Fluorescence Spectroscopy: Many PAHs and their metabolites are highly fluorescent, making fluorescence spectroscopy an extremely sensitive detection method. The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The excitation and emission wavelengths are characteristic of the compound's structure. For detection in HPLC, a fluorescence detector can provide excellent sensitivity and selectivity, especially when programmed to switch excitation and emission wavelengths during the chromatographic run to optimally detect different classes of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the unambiguous determination of the positions of the hydroxyl and methyl groups on the benzo[a]pyrene (B130552) skeleton. While NMR is generally less sensitive than mass spectrometry and requires a relatively pure sample, it is indispensable for the initial characterization of new metabolites. The characterization of 3-hydroxy-7-methylbenzo[a]pyrene as a major metabolite of 7-methylbenzo[a]pyrene was confirmed through NMR analysis.
Table 4: Summary of Spectroscopic Techniques for Benzo(a)pyren-3-ol, 7-methyl-
| Technique | Application | Expected Information |
| UV-Visible Spectroscopy | Detection (e.g., in HPLC), Preliminary Identification | Characteristic absorption maxima related to the aromatic system. |
| Fluorescence Spectroscopy | Highly sensitive detection and quantification | Specific excitation and emission wavelengths. |
| NMR Spectroscopy | Definitive structural elucidation | Precise location of substituents (hydroxyl and methyl groups). |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel metabolites. For complex molecules like Benzo(a)pyren-3-ol, 7-methyl-, ¹H NMR spectroscopy provides detailed information about the chemical environment of protons, enabling the determination of the position of substituents on the aromatic ring system.
In the characterization of metabolites of 7-methylbenzo[a]pyrene, NMR analysis is instrumental. nih.gov For instance, the identification of 3-hydroxy-7-methylbenzo[a]pyrene, a primary metabolite, relies on the interpretation of its ¹H NMR spectrum. nih.gov The characteristic chemical shifts and coupling constants of the aromatic protons provide unambiguous evidence for the position of the hydroxyl group. The presence of the methyl group at the 7-position also results in a distinct singlet in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Spectral Data for Benzo(a)pyrene Metabolites in a suitable deuterated solvent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.10 | d | 8.5 |
| H-2 | 7.85 | t | 7.5 |
| H-4 | 8.20 | d | 7.8 |
| H-5 | 8.90 | d | 8.0 |
| H-6 | 8.15 | s | - |
| 7-CH₃ | 2.65 | s | - |
| H-8 | 7.95 | d | 8.2 |
| H-9 | 7.60 | t | 7.6 |
| H-10 | 7.70 | t | 7.8 |
| H-11 | 8.30 | d | 8.0 |
| H-12 | 8.95 | d | 8.5 |
Note: This table is a representative example based on known spectra of similar benzo[a]pyrene derivatives and is intended for illustrative purposes.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Detection
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are widely used for the detection and quantification of PAHs and their metabolites due to their high sensitivity. nih.gov The extensive π-electron systems in these compounds give rise to characteristic absorption and emission spectra.
The UV-Vis spectrum of Benzo(a)pyren-3-ol, 7-methyl- is expected to be similar to that of its parent compound, benzo[a]pyrene, but with potential shifts in the absorption maxima (λmax) due to the presence of the hydroxyl and methyl substituents. These substituents can act as auxochromes, influencing the energy of the electronic transitions.
Fluorescence spectroscopy is particularly advantageous for the analysis of PAH metabolites due to its inherent selectivity and sensitivity. nih.gov The excitation and emission wavelengths are characteristic of the specific fluorophore. For Benzo(a)pyren-3-ol, 7-methyl-, the introduction of the hydroxyl group can enhance the fluorescence quantum yield compared to the parent PAH. The spectral properties are also influenced by the solvent polarity. rsc.org
Table 2: Typical UV-Vis Absorption and Fluorescence Spectral Data for Benzo[a]pyrene Derivatives in a non-polar solvent.
| Compound | UV-Vis λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Fluorescence λex (nm) | Fluorescence λem (nm) |
| Benzo[a]pyrene | 296, 363, 382 | 48,000, 24,000, 29,000 | 384 | 406, 428, 454 |
| 3-Hydroxybenzo[a]pyrene | 298, 365, 385 | 47,500, 23,800, 28,500 | 386 | 408, 430, 456 |
| 7-Methylbenzo[a]pyrene | 297, 364, 383 | 48,200, 24,100, 29,200 | 385 | 407, 429, 455 |
| Benzo(a)pyren-3-ol, 7-methyl- (Predicted) | ~298, ~365, ~385 | ~47,800, ~23,900, ~28,800 | ~386 | ~409, ~431, ~457 |
Note: The data for Benzo(a)pyren-3-ol, 7-methyl- are predicted based on the spectral characteristics of related compounds.
Bioanalytical Method Validation for Complex Biological and Environmental Matrices
The quantification of Benzo(a)pyren-3-ol, 7-methyl- in complex matrices such as urine, plasma, or soil extracts requires a fully validated bioanalytical method to ensure the reliability of the results. cancer.govutp.edu.my Method validation is a process that demonstrates that a particular analytical method is suitable for its intended purpose. woah.org Key validation parameters, as recommended by regulatory bodies, include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), and stability. cancer.govwoah.org
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov Accuracy is typically assessed by determining the recovery of the analyte spiked into a blank matrix. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix.
Sensitivity: The sensitivity of a bioanalytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.net
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and long-term storage.
Table 3: Representative Bioanalytical Method Validation Parameters for the Quantification of a Benzo[a]pyrene Metabolite in Human Urine using LC-MS/MS.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92.5% |
| Precision (% RSD) | ≤ 15% | Intra-day: 4.8%, Inter-day: 7.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Freeze-Thaw Stability (3 cycles) | % Change ≤ 15% | -5.2% |
| Long-Term Stability (-80°C, 3 months) | % Change ≤ 15% | -8.1% |
Note: This table presents typical validation results for a bioanalytical method for a PAH metabolite and serves as an illustrative example.
Environmental Distribution, Transformation, and Research Implications of Benzo a Pyren 3 Ol, 7 Methyl
Environmental Pathways and Biogeochemical Transformations of Benzo(a)pyren-3-ol, 7-methyl-
Benzo(a)pyren-3-ol, 7-methyl- is a derivative of the well-studied polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene (BaP). As a methylated and hydroxylated form, its environmental behavior is governed by the fundamental properties of the parent BaP molecule, modified by the presence of the methyl and hydroxyl functional groups. PAHs are primarily introduced into the environment through the incomplete combustion of organic materials, including fossil fuels and biomass. nih.gov Once released, these compounds undergo various transport and transformation processes that determine their distribution and persistence.
Atmospheric Transport, Deposition, and Photodegradation
Like its parent compound, Benzo(a)pyren-3-ol, 7-methyl- is expected to be semi-volatile and predominantly associate with particulate matter in the atmosphere. High molecular weight PAHs like BaP are found almost exclusively in the particle phase. elsevierpure.com This association with airborne particles facilitates their long-range atmospheric transport, allowing them to travel far from their emission sources. tulane.eduresearchgate.netmit.edu Atmospheric transport patterns are influenced by meteorological conditions such as wind patterns and air mass movements, which can lead to the distribution of these pollutants across continents and oceans. tulane.edu
Photodegradation is a critical transformation pathway for PAHs in the environment. researchgate.net Research on methylated benzo(a)pyrenes, including 7-methylbenzo[a]pyrene (B1205412) (the precursor to Benzo(a)pyren-3-ol, 7-methyl-), indicates that these compounds undergo photoirradiation by UVA light. nih.gov This process can generate reactive oxygen species (ROS), which in turn induce the peroxidation of lipids, suggesting a mechanism for photo-induced toxicity. nih.gov The chemical structure of BaP is susceptible to photooxidation, leading to the formation of quinones and other derivatives. researchgate.net The rate of photodegradation is influenced by factors such as light intensity and the medium in which the compound is present. researchgate.net
Table 1: Factors Influencing Atmospheric Fate of PAH Derivatives
| Factor | Influence on Benzo(a)pyren-3-ol, 7-methyl- |
|---|---|
| Volatility | Low; expected to be primarily particle-bound. |
| Transport | Subject to long-range transport via atmospheric particles. tulane.eduresearchgate.net |
| Deposition | Removed from the atmosphere by wet and dry deposition. rutgers.edu |
| Photodegradation | Susceptible to degradation by UVA light, potentially forming reactive oxygen species. nih.gov |
Interactions within Soil and Sediment Environments
Following atmospheric deposition, PAHs and their derivatives accumulate in terrestrial and aquatic environments, with soils and sediments acting as major sinks. nih.govmdpi.com Due to their hydrophobic nature, these compounds have low water solubility and a strong tendency to adsorb to organic matter and clay particles in soil and sediment. mdpi.comlandrehab.org This strong sorption behavior limits their mobility and bioavailability. landrehab.org
The persistence of PAHs in these matrices is influenced by a combination of physical, chemical, and biological factors. While processes like volatilization may contribute to the loss of lower molecular weight PAHs, microbial degradation is the primary pathway for the breakdown of more complex PAHs in soil. landrehab.org The rate of biodegradation is affected by soil properties such as temperature, moisture, pH, and oxygen availability. landrehab.orgresearchgate.net Methylation, as in Benzo(a)pyren-3-ol, 7-methyl-, can influence the rate of microbial degradation, with some studies suggesting that alkylated PAHs may be more persistent than their parent compounds. researchgate.net Over time, PAHs can become sequestered within the soil or sediment matrix, reducing their availability to organisms and for degradation. landrehab.org
Dynamics and Persistence in Aquatic Ecosystems
In aquatic environments, compounds like Benzo(a)pyren-3-ol, 7-methyl- are expected to partition from the water column to sediments due to their hydrophobicity. nih.govnih.gov The low solubility of these compounds means that their concentrations in water are generally low, while sediments can accumulate high concentrations, acting as a long-term reservoir. juniperpublishers.com
The persistence of PAHs in aquatic ecosystems is a significant concern. While photodegradation can occur in the upper sunlit layers of the water column, compounds that are buried in sediment are shielded from light and may persist for long periods. researchgate.net Biodegradation by aquatic microorganisms is a key removal process, but its efficiency depends on the specific compound and environmental conditions. epa.gov
Bioaccumulation is another critical dynamic in aquatic systems. Organisms can take up PAHs directly from the water or through the consumption of contaminated food. While many vertebrates, like fish, can metabolize PAHs relatively quickly, invertebrates may accumulate higher concentrations. nih.gov The tendency for bioaccumulation is generally related to the compound's lipophilicity, although metabolic capacity plays a crucial role in determining the ultimate body burden. nih.gov Studies have shown that alkylated PAHs can be more bioaccumulative than their parent compounds. researchgate.net
Advanced Biomonitoring and Environmental Assessment Strategies for Benzo(a)pyren-3-ol, 7-methyl-
Biomonitoring is a vital tool for assessing human and environmental exposure to PAHs. This involves measuring the parent compounds or their metabolites in biological samples such as urine, blood, or tissues. For benzo(a)pyrene, urinary metabolites are preferred biomarkers for estimating recent exposure from all routes. nih.gov
One of the principal metabolites of BaP is 3-hydroxybenzo(a)pyrene (Benzo(a)pyren-3-ol). elsevierpure.comnih.gov The detection of this compound in urine provides direct evidence of BaP uptake and metabolism. nih.gov Therefore, advanced assessment strategies for Benzo(a)pyren-3-ol, 7-methyl- would likely focus on developing highly sensitive analytical methods to detect this specific methylated metabolite in urine. Techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of PAH metabolites. nih.gov For trace-level detection, more advanced methods like laser-induced fluorescence or tandem mass spectrometry (MS-MS) may be necessary. nih.gov
In addition to human biomonitoring, environmental assessment involves analyzing PAH concentrations in various media like air, water, soil, and sediment. nih.govnih.gov Assessing the presence of Benzo(a)pyren-3-ol, 7-methyl- would require specific analytical standards and methods capable of separating it from other PAH isomers and metabolites. The use of biomonitor organisms, such as mussels or lichens, can also provide an integrated measure of bioavailable contamination in specific ecosystems.
Research on Remediation Technologies and Novel Approaches for Benzo(a)pyren-3-ol, 7-methyl- Contamination
Remediation of sites contaminated with PAHs is challenging due to their persistence and strong binding to soil and sediment. landrehab.org Research into remediation technologies focuses on physical, chemical, and biological methods.
Bioremediation is considered a cost-effective and environmentally friendly approach. researchgate.net This technology utilizes microorganisms, such as bacteria and fungi, that can degrade PAHs. researchgate.net The effectiveness of bioremediation can be enhanced through techniques like bioaugmentation (adding specific PAH-degrading microbes) and biostimulation (adding nutrients to stimulate native microbial populations). researchgate.net A novel approach involves immobilizing microbial communities on materials like biochar, which can significantly enhance the removal efficiency of BaP from contaminated media. nih.gov The presence of a methyl group on the aromatic ring structure of Benzo(a)pyren-3-ol, 7-methyl- might affect its biodegradability, potentially requiring specialized microbial strains.
Phytoremediation uses plants to remove, contain, or degrade contaminants in soil and water. Certain plants can take up PAHs and degrade them within their tissues or stimulate microbial degradation in the root zone (rhizosphere). nih.gov
Chemical oxidation involves the use of strong oxidizing agents to break down PAHs. This can be an effective but potentially costly method. researchgate.netPhotocatalysis is an emerging technology that uses semiconductor materials and light to generate highly reactive radicals that can degrade organic pollutants like BaP. frontiersin.org Research has explored the use of materials like manganese-corrolazine and various composite photocatalysts for the degradation of BaP. researchgate.netfrontiersin.org These advanced oxidation processes could be adapted for the remediation of its methylated and hydroxylated derivatives.
Table 2: Overview of Remediation Technologies for PAH Contamination
| Technology | Description | Applicability to Benzo(a)pyren-3-ol, 7-methyl- |
|---|---|---|
| Bioremediation | Use of microorganisms to degrade contaminants. researchgate.net | Potentially effective, but may require specific microbial strains adapted to methylated PAHs. |
| Phytoremediation | Use of plants to clean up contaminated environments. nih.gov | Feasible for soil contamination, relying on plant uptake and rhizosphere microbial activity. |
| Chemical Oxidation | Use of chemical agents to destroy pollutants. researchgate.net | Effective but can be non-specific and costly. |
| Photocatalysis | Use of light and a catalyst to degrade contaminants. frontiersin.org | A promising advanced technology for degrading persistent aromatic structures. |
Ecophysiological Effects on Representative Model Organisms and Ecosystemic Health
The ecophysiological effects of PAHs are a significant concern due to their potential toxicity, mutagenicity, and carcinogenicity. mdpi.com Exposure to these compounds can have adverse effects on a wide range of organisms, from microorganisms to vertebrates. The parent compound, BaP, is known to cause a variety of toxic effects, including impacts on the immune, reproductive, and nervous systems. nih.govmdpi.com
In aquatic organisms, PAHs can cause a range of effects from impaired growth and reproduction to mortality. nih.gov Fish exposed to PAHs initiate detoxification pathways, but reactive metabolites can be formed that damage DNA and other cellular components. nih.gov The toxicity of PAHs in aquatic systems can be exacerbated by exposure to UV light, a phenomenon known as phototoxicity. nih.gov As mentioned, UVA photoirradiation of 7-methylbenzo[a]pyrene can induce lipid peroxidation, indicating a mechanism for cellular damage in the presence of sunlight. nih.gov
In terrestrial ecosystems, high concentrations of PAHs in soil can be toxic to plants, leading to reduced germination, inhibited growth, and lower biomass yield. researchgate.netnih.gov These effects can be due to oxidative stress and disruption of cellular processes. nih.gov Soil invertebrates and microorganisms are also affected, which can have cascading impacts on soil health and ecosystem functioning.
Structure Activity Relationship Studies of Benzo a Pyren 3 Ol, 7 Methyl Derivatives and Analogues
Elucidation of Structure-Activity Relationships (SAR) for Related Benzo(a)pyrene Metabolites and Derivatives
The biological activity of benzo(a)pyrene is intrinsically linked to its metabolic transformation. The introduction of hydroxyl and methyl groups onto the BaP scaffold dramatically influences its interaction with biological systems.
Hydroxylated Metabolites: Hydroxylated metabolites of BaP, such as phenols, are primary products of cytochrome P450-mediated oxidation. Studies have shown that the position of the hydroxyl group is a key determinant of biological activity. For instance, 3-hydroxybenzo(a)pyrene (3-OH-BaP), a major metabolite of BaP, has been shown to exhibit estrogenic activity. In a human breast cancer cell line (MCF-7), 3-OH-BaP produced maximal responses comparable to 17β-estradiol, with an EC50 value of 1.2 μM nih.gov. This estrogenic activity is mediated through the estrogen receptor, as it can be inhibited by the antagonist ICI 182,780 nih.gov. The estrogenic properties of such metabolites suggest a potential role in hormone-dependent cancers.
The metabolic profile of BaP also includes other hydroxylated derivatives like 9-hydroxybenzo(a)pyrene, which also demonstrates significant estrogenic activity nih.gov. In contrast, the 7,8-dihydrodiol metabolite of BaP does not show significant estrogenic activity but can be further metabolized to cytotoxic products nih.gov.
Methylated Derivatives: Methylation of the benzo(a)pyrene ring system has a profound impact on its carcinogenic potential. The position of the methyl group can either enhance or diminish the tumor-initiating activity. For instance, 11-methylbenzo(a)pyrene is approximately three times more active as a tumor initiator than the parent BaP, while 1-methylbenzo(a)pyrene (B1194002) is about twice as active nih.gov.
Conversely, methylation at positions involved in the formation of the bay-region diol-epoxide, a key ultimate carcinogen of BaP, can significantly reduce or eliminate carcinogenicity. Specifically, substitution of a methyl group at the 7, 8, 9, or 10 positions of BaP completely counteracts its tumor-initiating ability nih.gov. This is attributed to steric hindrance, which is thought to inhibit the metabolic activation process that leads to the formation of the carcinogenic diol-epoxide nih.gov.
Given that Benzo(a)pyren-3-ol, 7-methyl- possesses a methyl group at the 7-position, it is plausible that its potential for metabolic activation to a bay-region diol-epoxide is significantly reduced. This suggests a lower carcinogenic potential compared to the parent compound, BaP. The presence of the 3-hydroxyl group, however, may confer other biological activities, such as the estrogenic effects observed with 3-OH-BaP.
Biological Activity of Selected Benzo(a)pyrene Derivatives
| Compound | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| 3-Hydroxybenzo(a)pyrene | Hydroxylation at C3 | Estrogenic activity (EC50 = 1.2 μM) | nih.gov |
| 9-Hydroxybenzo(a)pyrene | Hydroxylation at C9 | Estrogenic activity | nih.gov |
| 7,8-Dihydroxybenzo(a)pyrene | Dihydroxylation at C7 and C8 | Not significantly estrogenic; can be metabolized to cytotoxic compounds | nih.gov |
| 11-Methylbenzo(a)pyrene | Methylation at C11 | ~3 times more active as a tumor initiator than BaP | nih.gov |
| 1-Methylbenzo(a)pyrene | Methylation at C1 | ~2 times more active as a tumor initiator than BaP | nih.gov |
| 7-Methylbenzo(a)pyrene | Methylation at C7 | Tumor-initiating ability is counteracted | nih.gov |
Rational Design, Synthesis, and Characterization of Novel Benzo(a)pyren-3-ol, 7-methyl- Analogues for Research Purposes
The rational design and synthesis of analogues of Benzo(a)pyren-3-ol, 7-methyl- are crucial for further elucidating its biological profile and for developing molecular probes to study its mechanism of action.
Rational Design: The design of novel analogues would likely focus on systematic modifications of the core structure to probe the influence of different functional groups on biological activity. Key areas for modification could include:
Position of the hydroxyl group: Shifting the hydroxyl group to other positions on the aromatic rings could reveal how this affects estrogenic or other receptor-mediated activities.
Alkylation at the 7-position: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could further investigate the steric hindrance effect on metabolic activation.
Introduction of other functional groups: Adding electron-withdrawing or electron-donating groups at various positions could modulate the electronic properties of the molecule and influence its metabolic fate and receptor interactions.
Synthesis: The synthesis of Benzo(a)pyren-3-ol, 7-methyl- and its analogues can be approached through multi-step organic synthesis. A plausible synthetic route could be adapted from established methods for synthesizing hydroxylated and methylated polycyclic aromatic hydrocarbons. For example, the synthesis of 3-hydroxybenzo(a)pyrene has been accomplished via a Suzuki-Miyaura cross-coupling reaction as a key step nih.gov. A similar strategy could be employed, starting with appropriately substituted naphthalene (B1677914) and phenyl building blocks to construct the 7-methylbenzo(a)pyrene skeleton, followed by the introduction or unmasking of the 3-hydroxyl group.
Characterization: Once synthesized, the novel analogues would require thorough characterization to confirm their structure and purity. Standard analytical techniques would be employed, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the precise arrangement of protons and carbons in the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: To identify functional groups and characterize the electronic properties of the conjugated system.
Computational and Theoretical Approaches in Benzo a Pyren 3 Ol, 7 Methyl Research
Molecular Docking and Dynamics Simulations for Predicting Receptor Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding how a compound like Benzo(a)pyren-3-ol, 7-methyl-, or its metabolites, might interact with biological targets to initiate a toxic response. For many PAHs, a key initiating event is the binding to the Aryl hydrocarbon Receptor (AhR), which triggers changes in gene expression, including the upregulation of metabolic enzymes. nih.gov
Molecular dynamics (MD) simulations build upon docking results by simulating the movements of atoms in the ligand-receptor complex over time. This provides a more dynamic picture of the interaction, revealing the stability of the binding pose and the energetic contributions of various intermolecular forces.
Research Findings: Studies on related PAHs, such as the parent compound B[a]P, have utilized molecular docking and MD simulations to elucidate their interactions with receptors like the human Toll-Like Receptor 4 (TLR4) and various Cytochrome P450 enzymes. nih.gov These simulations calculate a binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction. The models can also identify key amino acid residues within the receptor's binding pocket that form crucial hydrogen bonds or hydrophobic interactions with the ligand. For instance, docking of B[a]P into the active site of CYP1A1 helps explain the enzyme's role in its metabolic activation. nih.gov
| Parameter | Value | Description |
| Target Receptor | Aryl hydrocarbon Receptor (AhR) | A ligand-activated transcription factor involved in xenobiotic metabolism. |
| Binding Affinity | -9.5 kcal/mol | A lower binding energy indicates a more favorable and stable interaction. |
| Key Interacting Residues | His291, Phe248, Tyr322 | Specific amino acids in the AhR binding pocket forming key interactions. |
| Interaction Types | Pi-Pi stacking, Hydrophobic | The primary forces stabilizing the ligand-receptor complex. |
| This interactive table contains hypothetical data to illustrate the typical output of a molecular docking study for a PAH metabolite with a target receptor. |
Quantum Chemical Calculations for Investigating Reactivity and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govnih.gov These properties are fundamental to a molecule's chemical reactivity and its susceptibility to metabolic transformation. For a compound like Benzo(a)pyren-3-ol, 7-methyl-, quantum calculations can predict which parts of the molecule are most likely to undergo oxidation or form covalent bonds with macromolecules like DNA.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential, and atomic charges. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity. nih.gov A smaller gap suggests the molecule is more readily polarized and more reactive.
Research Findings: Theoretical studies on a wide range of PAHs have demonstrated strong correlations between calculated electronic properties and observed biological activity. nih.gov For example, DFT calculations can accurately predict the stability of carbocations that form as reactive intermediates during the metabolic activation of PAHs. The calculations can identify regions of high electron density, which are susceptible to electrophilic attack by metabolizing enzymes, and regions of positive electrostatic potential in reactive metabolites (like diol epoxides), which are prone to react with nucleophilic sites in DNA. nih.gov
| Property | Calculated Value | Significance |
| HOMO Energy | -5.2 eV | Relates to the molecule's ability to donate electrons (oxidation potential). |
| LUMO Energy | -1.8 eV | Relates to the molecule's ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap | 3.4 eV | A smaller gap indicates higher chemical reactivity. |
| Dipole Moment | 1.5 Debye | Indicates the overall polarity and charge distribution of the molecule. |
| This interactive table presents example data from quantum chemical calculations for a representative PAH, illustrating key electronic properties. |
Predictive Modeling of Metabolic Pathways and Enzyme-Substrate Interactions
The biological activity and toxicity of a PAH are intrinsically linked to its metabolism. Computational models are increasingly used to predict the metabolic fate of xenobiotics. These models can be knowledge-based, relying on databases of known biotransformations, or employ machine learning algorithms to predict how a novel structure might be metabolized.
Software tools like BioTransformer can predict the likely metabolites of a parent compound by simulating various metabolic reactions, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) pathways. oregonstate.edubiotransformer.ca These tools are crucial for identifying potentially reactive metabolites that may be responsible for the compound's toxicity.
Research Findings: The metabolism of PAHs like B[a]P is known to proceed through several key pathways, primarily involving Cytochrome P450 (CYP) enzymes, epoxide hydrolase, and aldo-keto reductases. nih.gov Predictive models can simulate the epoxidation of the aromatic rings by CYP enzymes, followed by hydrolysis to dihydrodiols, and further epoxidation to form highly reactive diol epoxides, which are often the ultimate carcinogens. nih.gov These models help researchers hypothesize complete metabolic pathways and identify key enzymes involved, guiding further experimental investigation. oregonstate.edu
| Step | Parent/Substrate | Enzyme Family | Reaction Type | Predicted Product |
| 1 | Benzo(a)pyren-3-ol, 7-methyl- | Cytochrome P450 (e.g., CYP1A1) | Epoxidation | 7-methyl-B[a]P-3-ol-9,10-epoxide |
| 2 | 7-methyl-B[a]P-3-ol-9,10-epoxide | Epoxide Hydrolase | Hydrolysis | 7-methyl-B[a]P-3-ol-9,10-dihydrodiol |
| 3 | 7-methyl-B[a]P-3-ol-9,10-dihydrodiol | Cytochrome P450 (e.g., CYP1B1) | Epoxidation | 7-methyl-B[a]P-3-ol-9,10-diol-7,8-epoxide |
| 4 | 7-methyl-B[a]P-3-ol-9,10-dihydrodiol | UDP-glucuronosyltransferase | Glucuronidation | Dihydrodiol-glucuronide conjugate |
| This interactive table displays a hypothetical predicted metabolic pathway for Benzo(a)pyren-3-ol, 7-methyl-, illustrating the types of transformations and products that can be modeled. |
In Silico Approaches for Predicting Genotoxicity and Other Biological Activities
In silico toxicology models are used to predict the potential of a chemical to cause genetic damage (genotoxicity). researchgate.net These models, often based on Quantitative Structure-Activity Relationships (QSAR), use statistical methods to correlate a molecule's structural features or physicochemical properties with its known toxicological effects. umfcluj.ro
A common approach involves identifying "structural alerts," which are specific molecular substructures known to be associated with a particular type of toxicity, such as mutagenicity. researchgate.net If a molecule like Benzo(a)pyren-3-ol, 7-methyl- contains one or more of these alerts, it is flagged for further investigation. These predictive models are valuable for screening large numbers of chemicals for potential hazards in a cost-effective and rapid manner, reducing the reliance on animal testing. pnas.org
Research Findings: Numerous in silico models have been developed and validated for predicting the mutagenicity and carcinogenicity of PAHs. researchgate.net These models are trained on large datasets of compounds with known experimental outcomes from assays like the Ames test or the in vitro micronucleus assay. researchgate.net The presence of a "bay region" or a "fjord region" in a PAH's structure, for example, is a well-known structural alert for genotoxicity, as these regions are precursors to the formation of reactive diol epoxides. pnas.org Predictive models can successfully identify such features and provide a qualitative or quantitative estimate of genotoxic potential.
| Toxicological Endpoint | Prediction Model | Structural Features Analyzed | Predicted Result |
| Ames Mutagenicity | SARpy (Fragment-based) | Polycyclic aromatic system, bay-like region, presence of hydroxyl and methyl groups. | Positive |
| In Vitro Micronucleus Assay | OECD QSAR Toolbox | Structural alerts for chromosomal damage (e.g., polycyclic aromatic core). | Positive |
| Carcinogenicity | ProTox-II | Overall molecular topology, lipophilicity, electronic properties. | Probable Carcinogen |
| This interactive table illustrates how in silico models would predict the genotoxic potential of a compound like Benzo(a)pyren-3-ol, 7-methyl-, based on its structural features. |
Q & A
Q. What is the role of Benzo(a)pyren-3-ol, 7-methyl- in carcinogenesis, and how is it experimentally validated?
Benzo(a)pyren-3-ol, 7-methyl- is a metabolite of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) known for its genotoxicity. BaP is metabolized by cytochrome P450 1A1 (CYP1A1) in the liver to form reactive diol epoxide intermediates (e.g., BPDE), which covalently bind to DNA, forming adducts that drive mutagenesis . Experimental validation includes in vitro assays (e.g., Ames test with S9 metabolic activation) and in vivo models (e.g., rodent tumorigenicity studies). Analytical methods like HPLC or GC-MS are used to quantify DNA adducts .
Q. What analytical methods are recommended for quantifying Benzo(a)pyren-3-ol, 7-methyl- in environmental or biological samples?
High-performance liquid chromatography with fluorescence detection (HPLC-FLD) or gas chromatography-mass spectrometry (GC-MS) are preferred due to their sensitivity for PAH metabolites. Deuterated internal standards (e.g., benzo[e]pyrene-d12) improve quantification accuracy by correcting for matrix effects . Sample preparation often involves solvent extraction (e.g., ethyl acetate or cyclohexane) followed by solid-phase extraction for purification .
Q. How does the stability of Benzo(a)pyren-3-ol, 7-methyl- influence its detection in environmental matrices?
Stability is affected by photodegradation, oxidation, and microbial activity. For reliable detection, samples should be stored at −20°C in amber vials to minimize light exposure. Recovery studies using spiked matrices (e.g., plant tissues or air particulates) are critical to validate extraction efficiency, with reported recoveries ranging from 70–90% depending on solvent choice (e.g., acetonitrile vs. methylene chloride) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between total PAH measurements and Benzo(a)pyren-3-ol-specific data in environmental monitoring?
Discrepancies arise because BaP derivatives do not always correlate linearly with total PAHs due to variable emission sources and degradation rates. Experimental designs should include:
- Source-specific markers : Track residential combustion (98.8% of BaP emissions) vs. industrial sources .
- Normalization : Express results as ratios (e.g., PAH/BaP) to account for matrix effects .
- Multivariate analysis : Use principal component analysis (PCA) to identify confounding variables like seasonal temperature or solvent extraction efficiency .
Q. What methodologies are used to study the non-covalent interactions of Benzo(a)pyren-3-ol metabolites with DNA?
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are key for elucidating structural interactions. For example, studies on BPDE-DNA adducts reveal intercalation patterns and hydrogen bonding with guanine residues . Computational models (e.g., density functional theory) further predict binding energies and conformational changes .
Q. How do experimental designs account for metabolic variability in in vitro vs. in vivo studies of Benzo(a)pyren-3-ol?
In vitro models (e.g., hepatic microsomes) use controlled CYP1A1 activation but lack systemic factors like excretion. In vivo studies must monitor interspecies differences (e.g., murine vs. human metabolic rates) and extrahepatic metabolism (e.g., lung-specific CYP1A1 expression). Isotope-labeled tracers (e.g., ³H-BaP) enable tracking metabolite distribution .
Q. What statistical approaches address challenges in low-concentration detection of Benzo(a)pyren-3-ol in complex matrices?
Limit of detection (LOD) and limit of quantification (LOQ) are determined via calibration curves with serial dilutions. Robust regression models (e.g., weighted least squares) account for heteroscedasticity in low-concentration data. For air samples, spatial interpolation (e.g., kriging) maps contamination hotspots using monitoring network data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
